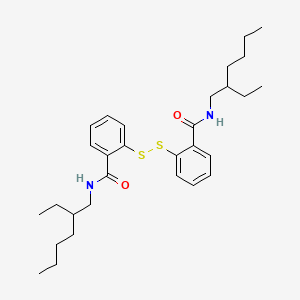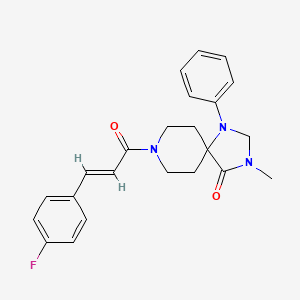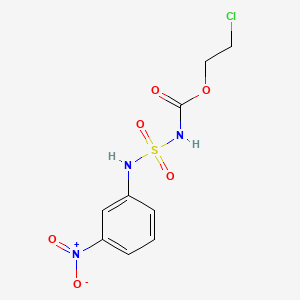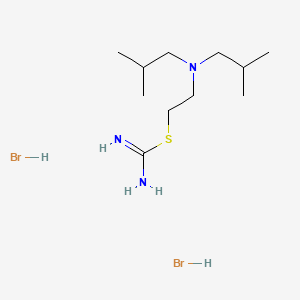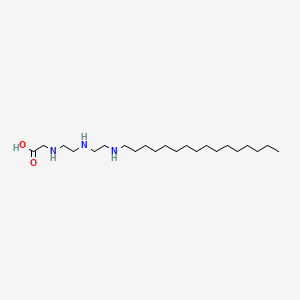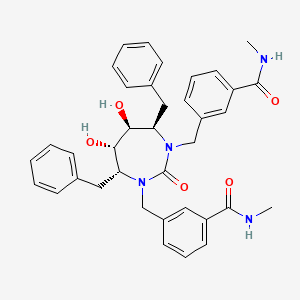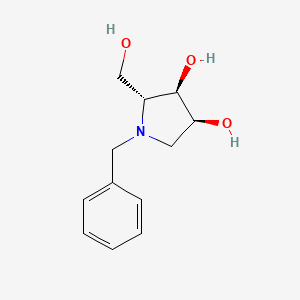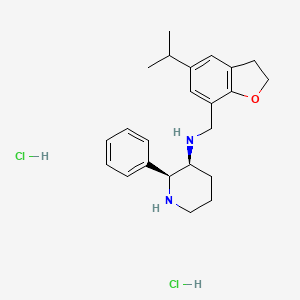
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a benzofuran moiety, and a phenyl group, making it a molecule of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran intermediate, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuranones, while reduction of the piperidine ring may produce piperidines with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Piperidinamine derivatives: Compounds with similar piperidine structures.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
183673-27-0 |
|---|---|
Formule moléculaire |
C23H32Cl2N2O |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(2S,3S)-2-phenyl-N-[(5-propan-2-yl-2,3-dihydro-1-benzofuran-7-yl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-16(2)19-13-18-10-12-26-23(18)20(14-19)15-25-21-9-6-11-24-22(21)17-7-4-3-5-8-17;;/h3-5,7-8,13-14,16,21-22,24-25H,6,9-12,15H2,1-2H3;2*1H/t21-,22-;;/m0../s1 |
Clé InChI |
GEMYTIALOXZOQO-IXOXMDGESA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C(=C1)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)OCC2.Cl.Cl |
SMILES canonique |
CC(C)C1=CC2=C(C(=C1)CNC3CCCNC3C4=CC=CC=C4)OCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


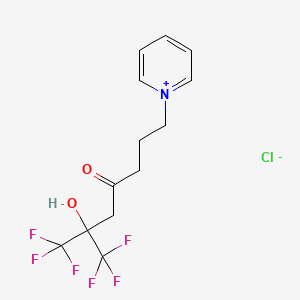
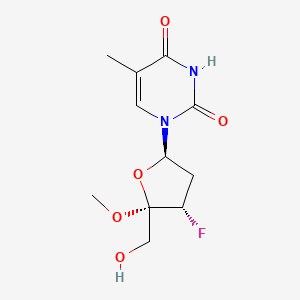
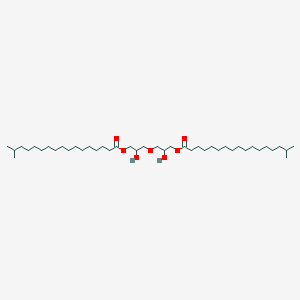

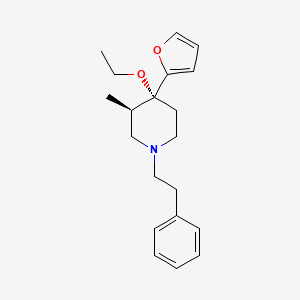
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
